Home > Products > Screening Compounds P39539 > (4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride
(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride - 2034458-05-2

(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride

Catalog Number: EVT-2857337
CAS Number: 2034458-05-2
Molecular Formula: C11H22ClN3O2
Molecular Weight: 263.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305/Suvorexant)

  • Compound Description: MK-4305, also known as Suvorexant, is a potent dual orexin receptor antagonist. [, ] It is used in the treatment of insomnia. [, ] MK-4305 is currently being tested in phase III clinical trials for the treatment of primary insomnia. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor. [] It exhibits potent antiviral effects against HIV-1. []

(Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

  • Compound Description: Sch-C (SCH 351125) is a noncompetitive allosteric antagonist of the CCR5 receptor. []

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

  • Compound Description: Sch-D (SCH 417,690) is another noncompetitive allosteric antagonist of the CCR5 receptor. [] It is structurally distinct from (4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride.

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

  • Compound Description: UK-427,857 functions as a noncompetitive allosteric antagonist of the CCR5 receptor. []

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

  • Compound Description: TAK779 is classified as a noncompetitive allosteric antagonist of the CCR5 receptor. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A/Rimonabant)

  • Compound Description: SR141716A, also known as Rimonabant, is a selective CB1 cannabinoid receptor antagonist. [, , , , , , , ] It binds to brain cannabinoid receptors and blocks the pharmacological effects of cannabinoid agonists. [, , , ] SR141716A has been shown to antagonize the discriminative stimulus effects of Δ9-tetrahydrocannabinol (Δ9-THC) in rats and monkeys. [, ] It also reverses the rate-decreasing and error-increasing effects of Δ9-THC. []

R-(+)-(2,3-Dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrol-(1,2,3-de]-1,4-benzoxazin-6-yl)(1-naphthalenyl)methanone monomethanesulfonate (WIN 55,212-2)

  • Compound Description: WIN 55,212-2 is an aminoalkylindole cannabinoid agonist. [, , , , ] It has been shown to decrease overall response rate in monkeys performing learning tasks. [] WIN 55,212-2 also disrupts the rate and accuracy of learning in old-world monkeys. []

Δ9-Tetrahydrocannabinol (Δ9-THC)

  • Compound Description: Δ9-THC is the primary psychoactive component of cannabis. [, , ] It has been shown to decrease overall response rate and increase errors in learning tasks in monkeys. []

(R)-(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate (WIN55,212-2)

  • Compound Description: WIN55,212-2 is a synthetic cannabinoid agonist that induces growth inhibition and apoptosis in mantle cell lymphoma (MCL). [] It has been shown to activate both cannabinoid receptor types 1 and 2 (CB1 and CB2) in MCL cells, leading to caspase-3 activity and ceramide accumulation. []

N-((1S)-endo-1,3,3-Trimethylbicycloheptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide) (SR144528)

  • Compound Description: SR144528 is a specific antagonist for the CB2 cannabinoid receptor. [, ]

R(+)-Methanandamide (R(+)-MA)

  • Compound Description: R(+)-MA is a synthetic cannabinoid agonist that induces apoptosis in mantle cell lymphoma (MCL) cells. [] Like WIN55,212-2, it activates both CB1 and CB2 receptors. []

(6aR,10aR)-3-(1-Adamantyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol (AM411)

  • Compound Description: AM411 is a long-acting CB1 agonist. [] Chronic treatment with AM411 has been shown to produce tolerance to the rate-decreasing effects of other CB1 agonists in squirrel monkeys. [] It also enhances the sensitivity to the behaviorally disruptive effects of CB1 antagonists. []

9β-(Hydroxymethyl)-3-(1-adamantyl)-hexahydrocannabinol (AM4054)

  • Compound Description: AM4054 is a CB1 agonist. [] Chronic treatment with AM411 leads to the development of tolerance to the rate-decreasing effects of AM4054 in squirrel monkeys. []

5-(4-Alkylphenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (AM4113)

  • Compound Description: AM4113 is a CB1 antagonist. [] Chronic treatment with the CB1 agonist AM411 enhances the sensitivity to the behaviorally disruptive effects of AM4113. []

(R)-(+)-Arachidonyl-1'-hydroxy-2'-propylamide (Methanandamide)

  • Compound Description: Methanandamide is an endocannabinoid and a CB1 receptor agonist. [] Like other CB1 agonists, chronic treatment with AM411 leads to the development of tolerance to the rate-decreasing effects of methanandamide in squirrel monkeys. []

1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine

  • Compound Description: This compound is a selective antagonist of the histamine H4 receptor. [] It exhibits a KiH3/KiH4 ratio greater than 10:1, indicating its selectivity for the H4 receptor over the H3 receptor. []

1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine

  • Compound Description: Similar to the previous compound, this molecule is a selective histamine H4 receptor antagonist. [] Its KiH3/KiH4 ratio exceeds 10:1. []

cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine

  • Compound Description: This compound acts as a selective histamine H4 receptor antagonist, displaying a KiH3/KiH4 ratio greater than 10:1. []

2-Isobutyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is a selective histamine H4 receptor antagonist with a KiH3/KiH4 ratio greater than 10:1. []
Overview

(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride is a chemical compound that belongs to the class of substituted diazepanes and morpholines. It features a diazepane ring substituted with a methyl group and is linked to a morpholino group through a methanone functional group, with hydrochloride indicating it is in the salt form. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Source

The compound can be synthesized in laboratory settings, often through reactions involving diazepane derivatives and morpholine. Detailed synthetic pathways are crucial for understanding its production and potential applications in pharmaceutical contexts.

Classification

The compound can be classified as:

  • Chemical Class: Diazepanes and Morpholines
  • Functional Groups: Amine, Ketone, and Hydrochloride salt
  • IUPAC Name: (4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride
Synthesis Analysis

Methods

The synthesis of (4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride typically involves the following steps:

  1. Formation of Diazepane Derivative: A precursor compound containing a diazepane ring is prepared by cyclization reactions involving appropriate amines and carbonyl compounds.
  2. Morpholine Reaction: The diazepane derivative is then reacted with morpholine in the presence of a suitable solvent and catalyst to facilitate the formation of the morpholino linkage.
  3. Methanone Formation: The introduction of the methanone functional group is achieved through acylation reactions, often using acyl chlorides or anhydrides.
  4. Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the base form of the compound with hydrochloric acid.

Technical Details

The synthesis may involve various reaction conditions such as temperature control, solvent selection (e.g., dichloromethane), and purification steps like recrystallization to isolate the desired product.

Molecular Structure Analysis

Structure

The molecular structure of (4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride can be represented as follows:

  • Molecular Formula: C₁₁H₁₄ClN₃O
  • Molecular Weight: Approximately 243.7 g/mol

Data

The structural analysis can be performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the hydrogen and carbon environments.
  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): To identify functional groups present in the compound.
Chemical Reactions Analysis

Reactions

(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride can undergo various chemical reactions, including:

  1. Nucleophilic Substitution Reactions: The presence of nitrogen atoms in the diazepane and morpholine rings allows for nucleophilic attacks on electrophiles.
  2. Acid-base Reactions: As a hydrochloride salt, it can participate in proton transfer reactions with bases.
  3. Hydrolysis Reactions: Under certain conditions, the methanone group may hydrolyze to form corresponding alcohols or acids.

Technical Details

Understanding these reactions requires knowledge of reaction mechanisms and kinetics, which can be elucidated through experimental studies.

Mechanism of Action

Process

The mechanism of action for (4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride would likely involve interactions with specific biological targets such as receptors or enzymes.

  1. Receptor Binding: The compound may bind to neurotransmitter receptors in the central nervous system, influencing neurological activity.
  2. Enzyme Inhibition: It could act as an inhibitor for certain enzymes involved in metabolic pathways.

Data

Pharmacological studies would provide data on binding affinities, efficacy, and potential side effects associated with this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its hydrochloride nature; solubility may vary with pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • pH Sensitivity: As a salt, its solubility and stability can be affected by pH changes.

Relevant data on melting point, boiling point, and specific heat capacity would need to be determined experimentally.

Applications

Scientific Uses

(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride has potential applications in:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Biology: In studies exploring receptor-ligand interactions or enzyme kinetics.

Further research could expand its applications into therapeutic areas or as a research tool in biochemistry and pharmacology.

Properties

CAS Number

2034458-05-2

Product Name

(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride

IUPAC Name

(4-methyl-1,4-diazepan-1-yl)-morpholin-4-ylmethanone;hydrochloride

Molecular Formula

C11H22ClN3O2

Molecular Weight

263.77

InChI

InChI=1S/C11H21N3O2.ClH/c1-12-3-2-4-13(6-5-12)11(15)14-7-9-16-10-8-14;/h2-10H2,1H3;1H

InChI Key

WSXRHVPLBMSNDL-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C(=O)N2CCOCC2.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.